molecular formula C17H26N2O B294897 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

货号: B294897
分子量: 274.4 g/mol
InChI 键: PVBGPYWUURQFGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical models of CLL and MCL. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

实验室实验的优点和局限性

One of the major advantages of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is its potency and selectivity for BTK. This compound has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib, in preclinical models of CLL and MCL. However, this compound has some limitations for lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which can limit its efficacy.

未来方向

There are several future directions for the development of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide. One direction is to improve the pharmacokinetic properties of this compound, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to investigate the potential of this compound in combination with other anticancer agents, such as venetoclax and rituximab, to enhance its antitumor activity. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

合成方法

The synthesis of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide involves several steps. First, 4-tert-butylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(pyrrolidin-1-yl)ethanamine to give this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

科学研究应用

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of CLL and MCL. This compound has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.

属性

分子式

C17H26N2O

分子量

274.4 g/mol

IUPAC 名称

4-tert-butyl-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-13-19-11-4-5-12-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20)

InChI 键

PVBGPYWUURQFGT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。